3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-11-3-1-2-9(6-11)13(17)15-7-12(16)10-4-5-18-8-10/h1-6,8,12,16H,7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIPIKACUZHKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves the following steps:
Furan Ring Formation: The furan ring is introduced through a series of reactions involving furfural or other furan derivatives.
Hydroxyethylation: The hydroxyethyl group is added to the furan ring, often through a hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and furan ring formation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The furan ring and hydroxyethyl group may interact with enzymes or receptors, leading to various biological effects. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
Key analogs compared :
ZINC33268577 (3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide) : Features a pyridopyrimidinylmethoxy group instead of hydroxyethyl-furan.
B23 (3-bromo-N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzamide) : Contains a biphenyl-furan substituent .
3l (2-(Morpholino)-3-bromo-N-(quinolin-8-yl)benzamide): Substituted with morpholino and quinolinyl groups .
4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide : Differs in bromo position (4-bromo vs. 3-bromo) and includes a methyl group .
Table 1: Structural and Physicochemical Properties
Key Observations :
- Rotatable bonds influence flexibility: The target (5 bonds) is more rigid than B23 (7 bonds) but less constrained than ZINC33268577 (5 bonds with bulky substituents).
Spectroscopic and Analytical Data
Table 3: NMR and MS Data Comparison
Trends :
- Amide NH protons resonate near δ 10–10.5 ppm across analogs, typical for benzamides.
- Furan carbons appear at δ 144–145 ppm in 13C NMR, indicating electronic consistency in furan-containing derivatives .
Biological Activity
3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. Its unique structure, which includes a bromine atom, a furan ring, and a hydroxyethyl group, contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cellular processes, including those involved in cancer cell proliferation and survival.
- Receptor Interaction : The hydroxyethyl group may facilitate binding to receptors that modulate cellular signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits promising antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating significant cytotoxic effects. The mechanism behind this activity is likely related to its ability to induce apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition of growth | |
| Antimicrobial | Staphylococcus aureus | Reduced viability | |
| Anticancer | MCF-7 (Breast Cancer) | Induced apoptosis | |
| Anticancer | HeLa (Cervical Cancer) | Cytotoxic effects observed |
Case Study: Anticancer Screening
In a study conducted by researchers exploring novel anticancer compounds, this compound was included in a drug library screening. The compound showed significant cytotoxicity against multiple cancer cell lines, particularly MCF-7 and HeLa cells. Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways, indicating its potential as an effective anticancer agent.
Q & A
Q. What are the optimal synthetic routes for 3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide?
The synthesis typically involves bromination of benzamide derivatives followed by amidation. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃ to introduce bromine at the benzene ring’s meta position .
- Amidation : React the brominated intermediate with 2-(furan-3-yl)-2-hydroxyethylamine under coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DCM) .
- Purification : Column chromatography or recrystallization improves purity (>95% by HPLC) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C3, furan at C3’) .
- X-ray Crystallography : Resolves 3D conformation, particularly hydrogen bonding between the hydroxyl and amide groups .
- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H ~3300 cm⁻¹) .
Q. What key functional groups influence its chemical reactivity?
- Bromine : Enhances electrophilic substitution on the benzene ring.
- Amide Group : Participates in hydrogen bonding and hydrolysis under acidic/basic conditions.
- Furan and Hydroxyethyl Moieties : Influence solubility and π-π stacking in biological systems .
Advanced Research Questions
Q. How can low yields in the amidation step be addressed?
- Optimized Conditions : Use anhydrous DMF as a solvent, 0°C reaction temperature, and stoichiometric HOBt to minimize racemization .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for improved coupling efficiency .
- Byproduct Analysis : Monitor reaction progress via TLC/MS to identify intermediates requiring scavengers (e.g., polymer-bound carbodiimide) .
Q. How to resolve contradictions in reported biological activity data?
- Structural Analog Comparison : Compare activity with analogs like 3-cyano-N-[2-(furan-2-yl)ethyl]benzamide to isolate the bromine’s role .
- Assay Standardization : Use consistent in vitro models (e.g., HEK293 cells for receptor binding) and controls (e.g., DMSO vehicle) .
- Meta-Analysis : Pool data from PubChem and academic studies to identify confounding variables (e.g., solvent polarity in bioassays) .
Q. What computational approaches predict its biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (PDB: 5KIR), focusing on furan’s hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronegativity (e.g., bromine’s Hammett σ value) with antimicrobial IC₅₀ data .
- MD Simulations : Simulate binding stability in aqueous environments (GROMACS) to assess hydroxyethyl group solvation effects .
Q. How to design mechanistic studies for enzyme inhibition?
- Kinetic Assays : Measure Ki values via Lineweaver-Burk plots using purified enzymes (e.g., tyrosine kinase) .
- Mutagenesis : Modify enzyme active sites (e.g., Ala substitutions) to identify critical binding residues .
- Isotopic Labeling : Use ¹⁸O-labeled amide groups to track hydrolysis pathways in LC-MS .
Methodological Considerations
Q. What purification techniques are optimal post-synthesis?
- Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) .
- Recrystallization : Ethanol/water (7:3) yields needle-like crystals suitable for X-ray analysis .
Q. How to validate structural homogeneity in batch synthesis?
- HPLC-PDA : Ensure >99% purity with a C18 column (acetonitrile/water, 0.1% TFA).
- Elemental Analysis : Confirm C, H, N, Br percentages within ±0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
